2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid is a heterocyclic compound with a benzazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the benzazepine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis protocols that optimize the reaction conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzazepine ring.
Substitution: Various substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the benzazepine ring.
Scientific Research Applications
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Benazepril: A related compound used as an angiotensin-converting enzyme inhibitor for treating hypertension.
Uniqueness
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
858486-40-5 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-oxo-1,3,4,5-tetrahydro-1-benzazepine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10-6-5-8(11(14)15)7-3-1-2-4-9(7)12-10/h1-4,8H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
OGRMVNGOKYWTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.